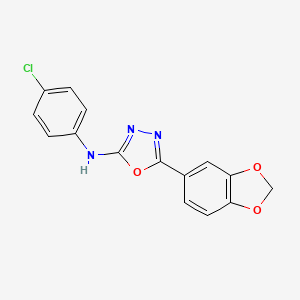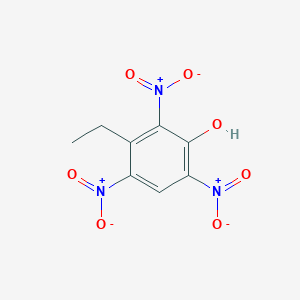
3-Ethyl-2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2,4,6-trinitrophenol: is an organic compound belonging to the class of nitrophenols. It is structurally characterized by a phenol ring substituted with three nitro groups at the 2, 4, and 6 positions, and an ethyl group at the 3 position. This compound is known for its explosive properties and is closely related to picric acid (2,4,6-trinitrophenol), which has been widely used in explosives and dyes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4,6-trinitrophenol typically involves the nitration of 3-ethylphenol. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired trinitro compound .
Industrial Production Methods: Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls to ensure safety and efficiency. The product is then purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions: 3-Ethyl-2,4,6-trinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate the substitution reactions.
Major Products:
Reduction: The reduction of this compound typically yields 3-ethyl-2,4,6-triaminophenol.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
科学研究应用
3-Ethyl-2,4,6-trinitrophenol has several applications in scientific research:
作用机制
The mechanism of action of 3-ethyl-2,4,6-trinitrophenol involves its interaction with biological molecules and cellular structures. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. The compound’s effects are mediated through its ability to disrupt cellular redox balance and induce apoptosis (programmed cell death) in certain cell types .
相似化合物的比较
Picric Acid (2,4,6-Trinitrophenol): Similar in structure but lacks the ethyl group at the 3 position.
2,4-Dinitrophenol: Contains two nitro groups and is used as a metabolic stimulant and in biochemical studies.
3,5-Dinitrophenol: Another dinitrophenol derivative with applications in chemical synthesis and research.
Uniqueness: 3-Ethyl-2,4,6-trinitrophenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties.
属性
CAS 编号 |
19036-79-4 |
|---|---|
分子式 |
C8H7N3O7 |
分子量 |
257.16 g/mol |
IUPAC 名称 |
3-ethyl-2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H7N3O7/c1-2-4-5(9(13)14)3-6(10(15)16)8(12)7(4)11(17)18/h3,12H,2H2,1H3 |
InChI 键 |
JIDBZOKWLMCPMG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





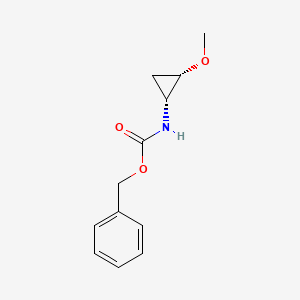
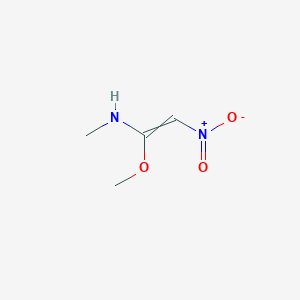
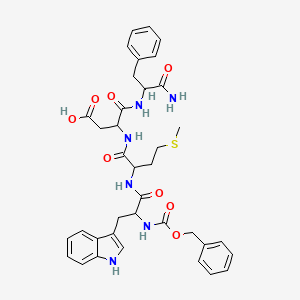
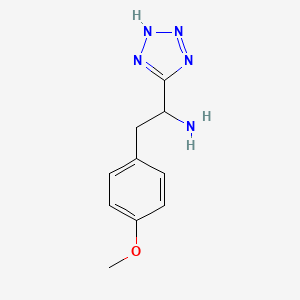

![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B14007067.png)

![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)
